3-Butyl-1-methylpyrrolidine;cyanocyanamide
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Overview
Description
3-Butyl-1-methylpyrrolidine;cyanocyanamide is a compound that has garnered interest due to its unique chemical structure and potential applications. This compound consists of a pyrrolidine ring substituted with butyl and methyl groups, along with a cyanocyanamide moiety. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methylpyrrolidine;cyanocyanamide typically involves the reaction of 3-butyl-1-methylpyrrolidine with cyanocyanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and solvents. The process is often optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-methylpyrrolidine;cyanocyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the cyanocyanamide group.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-Butyl-1-methylpyrrolidine;cyanocyanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Butyl-1-methylpyrrolidine;cyanocyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanocyanamide group is particularly reactive, allowing the compound to participate in multiple biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium dicyanamide
- 1-Butyl-3-methylimidazolium dicyanamide
- Pyrrolidine derivatives with different substituents
Uniqueness
3-Butyl-1-methylpyrrolidine;cyanocyanamide is unique due to the presence of both butyl and methyl groups on the pyrrolidine ring, along with the cyanocyanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
637316-81-5 |
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Molecular Formula |
C11H20N4 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-butyl-1-methylpyrrolidine;cyanocyanamide |
InChI |
InChI=1S/C9H19N.C2HN3/c1-3-4-5-9-6-7-10(2)8-9;3-1-5-2-4/h9H,3-8H2,1-2H3;5H |
InChI Key |
FKXKCELPYUIDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCN(C1)C.C(#N)NC#N |
Origin of Product |
United States |
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